molecular formula C11H15BrN2O B15270778 N-(2-{[(4-bromophenyl)methyl]amino}ethyl)acetamide

N-(2-{[(4-bromophenyl)methyl]amino}ethyl)acetamide

Cat. No.: B15270778
M. Wt: 271.15 g/mol
InChI Key: QNXQMTPAYXWLKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[(4-Bromophenyl)methyl]amino}ethyl)acetamide is a synthetic organic compound of interest in chemical and pharmaceutical research. This molecule features a acetamide group linked to a 4-bromobenzyl moiety via an ethylamine chain. The presence of the bromophenyl group is a significant structural feature, as brominated aromatics are common intermediates in various chemical syntheses, including the development of compounds with antimicrobial activity . Similarly, the acetamide functional group is a prevalent motif in medicinal chemistry . Researchers can utilize this compound as a key building block or precursor in organic synthesis methodology studies, as well as in the discovery and development of new active substances. Its structure suggests potential for further functionalization, making it a versatile intermediate for constructing more complex molecules. This product is intended for use by qualified research professionals in a laboratory setting only. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use.

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

N-[2-[(4-bromophenyl)methylamino]ethyl]acetamide

InChI

InChI=1S/C11H15BrN2O/c1-9(15)14-7-6-13-8-10-2-4-11(12)5-3-10/h2-5,13H,6-8H2,1H3,(H,14,15)

InChI Key

QNXQMTPAYXWLKR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNCC1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-bromophenyl)methyl]amino}ethyl)acetamide typically involves the reaction of 4-bromobenzylamine with ethyl acetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger quantities of reactants. The process involves the same basic steps as the laboratory synthesis but may include additional purification steps to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-bromophenyl)methyl]amino}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-{[(4-bromophenyl)methyl]amino}ethyl)acetamide is a synthetic organic compound featuring a bromophenyl group linked to an ethylamine moiety and an acetamide functional group. Its molecular formula is C11H15BrN2O, with a molecular weight of approximately 272.15 g/mol. It is a compound of interest in medicinal chemistry due to its potential pharmacological properties, specifically in antimicrobial and anticancer research.

Potential Applications

  • Antimicrobial and Anticancer Properties: Research indicates that this compound has potential antimicrobial and anticancer properties. Derivatives of bromophenyl acetamides have demonstrated effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as certain cancer cell lines like MCF7 (breast cancer).
  • Interaction Studies: The compound's binding affinity to biological targets is crucial, and molecular docking studies can offer insights into its interactions with proteins involved in disease pathways, such as enzymes or receptors implicated in cancer or bacterial resistance mechanisms. These studies are essential for understanding how structural modifications may enhance activity or selectivity against specific targets.
  • HDAC4 Degradation: Related research has explored the development of Histone deacetylase 4 (HDAC4)-selective protein degraders, highlighting the relevance of compounds with bromophenyl groups in neurodegenerative disorders . Specifically, Huntington's disease (HD) is a lethal autosomal dominant neurodegenerative disorder resulting from a CAG repeat expansion in the huntingtin (HTT) gene .

Mechanism of Action

The mechanism of action of N-(2-{[(4-bromophenyl)methyl]amino}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The 4-bromophenyl group (electron-withdrawing) may enhance metabolic stability compared to electron-donating groups like methoxy (e.g., compound 7b) .
  • Biological Activity : Biphenyl or heteroaryl substituents (e.g., thienyl in ) correlate with antimicrobial or receptor-binding profiles .

Linker Modifications

Table 2: Impact of Linker Structure on Properties

Compound Name Linker Type Key Features Reference
N-(2-{[(4-BrPh)methyl]amino}ethyl)acetamide Ethylenediamine Flexibility for receptor docking -
N-(4-BrPh)-2-(2-thienyl)acetamide Direct attachment Reduced flexibility; rigid binding
N-(1,3-benzodioxol-5-yl)-2-[(4-BrPh)methyl-Me-amino]acetamide Benzodioxol linker Enhanced π-π interactions

Key Observations :

  • Flexibility : Ethylenediamine linkers (as in the target compound) may improve conformational adaptability for receptor binding compared to direct aryl attachments .
  • Steric Effects : Bulky linkers (e.g., benzodioxol in ) could hinder membrane permeability despite enhancing target affinity .

Research Findings and Implications

  • Metabolic Stability: Bromine’s electronegativity may reduce oxidative metabolism, as seen in UCM924’s improved stability over non-halogenated analogs .
  • Solubility : Hydrophilic substituents (e.g., hydroxyl in ’s compound 14) enhance water solubility, whereas bromophenyl groups prioritize lipophilicity for blood-brain barrier penetration .
  • Contradictory Data : Similar Rf values (0.4) in despite varying substituents suggest solvent-dependent TLC behavior rather than inherent polarity differences .

Q & A

Basic: What are the standard synthetic routes for N-(2-{[(4-bromophenyl)methyl]amino}ethyl)acetamide, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Condensation of 4-bromobenzylamine with a bromoethyl intermediate (e.g., 2-bromoethylacetamide) via nucleophilic substitution.
  • Step 2: Purification via column chromatography using gradients of ethyl acetate/hexane to isolate the product .
    Optimization Parameters:
  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile enhance reaction rates for amine-alkyl halide coupling .
  • Temperature: Reactions are conducted at 60–80°C to balance yield and side-product formation .
  • Catalysts: Mild bases (e.g., K₂CO₃) facilitate deprotonation without hydrolyzing sensitive acetamide groups .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies methylene protons adjacent to the acetamide group (δ 3.2–3.5 ppm) and aromatic protons (δ 7.2–7.6 ppm) .
    • ¹³C NMR: Confirms carbonyl resonance (δ 170–175 ppm) and bromophenyl carbons .
  • X-ray Crystallography: Resolves hydrogen-bonding networks (e.g., N–H···O interactions) that stabilize the crystal lattice, as seen in structurally similar N-(4-bromophenyl)acetamide derivatives .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., m/z 311.08 for [M+H]⁺) .

Basic: How is the compound screened for preliminary biological activity in drug discovery?

Answer:

  • Enzyme Inhibition Assays: Test against targets like α-glucosidase or kinases using fluorogenic substrates. IC₅₀ values are calculated to assess potency .
  • Antimicrobial Screening: Disk diffusion assays (e.g., against E. coli or S. aureus) quantify zone-of-inhibition diameters .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa) determine selectivity indices relative to normal cells .

Advanced: How do structural modifications (e.g., substituent positions) influence its biological activity?

Answer:

  • Bromophenyl Group: The 4-bromo substitution enhances lipophilicity, improving membrane permeability in mycobacterial inhibitors .
  • Methylaminoethyl Chain: Increases binding affinity to amine-sensitive receptors (e.g., GPCRs) due to flexible spacer effects .
  • Acetamide Moiety: Hydrogen bonding with catalytic residues (e.g., in proteases) is critical for activity, as shown in docking studies of analogous compounds .
    Methodology: Systematic SAR studies involve synthesizing derivatives (e.g., chloro or nitro analogs) and comparing bioassay data .

Advanced: How can molecular docking elucidate interactions with enzyme targets?

Answer:

  • Target Selection: Prioritize enzymes with known bromophenyl-binding pockets (e.g., tyrosine kinases or cytochrome P450) .
  • Docking Workflow:
    • Prepare ligand (compound) and receptor (enzyme PDB ID: e.g., 1T46) using AutoDock Tools.
    • Simulate binding poses with Lamarckian genetic algorithms; validate via RMSD clustering .
  • Key Interactions: Identify hydrogen bonds between the acetamide carbonyl and active-site residues (e.g., Asp86 in α-glucosidase) .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Assay Variability: Standardize protocols (e.g., fixed incubation times) to minimize discrepancies in IC₅₀ values .
  • Solubility Effects: Use DMSO concentrations ≤0.1% to avoid false negatives in cell-based assays .
  • Metabolic Stability: Assess hepatic microsomal degradation to differentiate intrinsic activity from pharmacokinetic artifacts .
    Case Study: Discrepant antimicrobial results may arise from differences in bacterial strain susceptibility; validate with clinical isolates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.